molecular formula C20H26N4O3 B2734110 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 1705939-05-4

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2734110
CAS No.: 1705939-05-4
M. Wt: 370.453
InChI Key: FJVFWOFFSOGMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The presence of intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .

Scientific Research Applications

Synthesis and Applications in Drug Discovery

Synthesis and Biological Activity of Oxadiazoles : Compounds featuring the oxadiazole ring, similar to the core structure of the compound , have been synthesized and evaluated for their biological activities. For instance, research by Holla et al. (2004) details the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, highlighting the process from chloromethylpyridine to oxadiazole derivatives, potentially indicating interest in such compounds for their insecticidal activity (Holla, Prasanna, Poojary, Rao, Shridhara, & Bhat, 2004).

Heterocyclic Compounds in Anticancer Research : Prasad et al. (2018) synthesized a compound featuring both piperidine and isoxazole moieties, exploring its structural characteristics and antiproliferative activity. The study's emphasis on detailed structural analysis, including Hirshfeld surface analysis, underscores the importance of heterocyclic compounds in developing new therapeutic agents (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Molecular Interaction Studies for Drug Design : The study by Shim et al. (2002) on the molecular interaction of a cannabinoid receptor antagonist highlights the relevance of structural analysis and molecular modeling in drug design. This research could imply the potential for compounds with piperidine moieties, as in the query compound, to be explored for receptor binding and antagonist properties (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the known activities of similar 1,2,4-oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13(2)26-17-8-7-16(11-21-17)20(25)24-9-3-4-14(12-24)10-18-22-19(23-27-18)15-5-6-15/h7-8,11,13-15H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVFWOFFSOGMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.